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Compound of Interest

Compound Name: CCK (26-31) (non-sulfated)

CAS No.: 89911-64-8

Cat. No.: B1496556 Get Quote

Executive Summary & Biological Context
The peptide CCK 26-31 (Sequence: Asp-Tyr-Met-Gly-Trp-Met) is the N-terminal hexapeptide

fragment generated from the metabolic cleavage of Cholecystokinin-8 (CCK-8) by Neutral

Endopeptidase (NEP/Neprilysin; EC 3.4.24.11).

Confirming this specific sequence is critical in drug development when assessing the metabolic

stability of CCK analogs or mapping protease activity in tissue samples. The primary analytical

challenge lies in the potential presence of a labile sulfate group on Tyr27, which dictates the

choice of fragmentation method (CID vs. ETD) to ensure accurate sequence coverage without

stripping the post-translational modification (PTM).

This guide compares the efficacy of Collision-Induced Dissociation (CID) against Electron

Transfer Dissociation (ETD) for validating CCK 26-31, supported by theoretical reference data

and rigorous protocols.
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Property Value Notes

Sequence Asp-Tyr-Met-Gly-Trp-Met Single letter: DYMGWM

Origin CCK-8 (26-33) Cleavage
Hydrolysis at Met31-Asp32

bond by NEP

Formula (Neutral)

C

H

N

O

S

Unsulfated form

Monoisotopic Mass 801.2826 Da Unsulfated

Sulfated Mass 881.2394 Da
(+SO

) - Critical for bioactivity

Isoelectric Point ~3.8 Acidic peptide (Asp + C-term)

Comparative Analysis: Fragmentation Strategies
The choice of MS/MS fragmentation mode is the deciding factor in successfully confirming the

CCK 26-31 sequence, particularly regarding the sulfation state of Tyrosine 27.

Method A: Collision-Induced Dissociation (CID)[2][3][4]
Mechanism: Vibrational activation via collision with inert gas (N₂/Ar).

Performance on CCK 26-31:

Pros: Generates rich b- and y-ion series for the peptide backbone if unsulfated. High

sensitivity.

Cons: If the peptide is sulfated (Tyr-SO
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H), the sulfate–oxygen bond is weaker than the peptide backbone. The spectrum is
dominated by the neutral loss of SO

(

-80 Da), leaving a "bare" peptide signal with poor backbone fragmentation.

Verdict: Excellent for the unsulfated metabolite; poor for the intact sulfated species.

Method B: Electron Transfer Dissociation (ETD)[2][5][6]
Mechanism: Radical-induced fragmentation via electron transfer from a fluoranthene anion.

Performance on CCK 26-31:

Pros: Preserves labile PTMs. Cleaves the N-C

bond to produce c- and z-ions. The sulfate group remains attached to the Tyrosine,
allowing unambiguous localization of the modification.

Cons: Lower efficiency for low-charge precursors (z < 3). CCK 26-31 is small and acidic;

generating a +3 charge state requires supercharging reagents (e.g., m-NBA).

Verdict: The "Gold Standard" for proving sulfation, but technically demanding for this

specific hexapeptide.

Method C: High-Energy Collisional Dissociation (HCD)
Mechanism: Beam-type CID in a specific collision cell (Orbitrap systems).

Performance on CCK 26-31:

Pros: Access to low-mass region. Generates diagnostic immonium ions for Tryptophan

(m/z 159) and Methionine (m/z 104), which are often cut off in trap-based CID.

Verdict: Best for confirming amino acid composition via diagnostic marker ions.
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The following diagram illustrates the metabolic generation of CCK 26-31 and the decision

matrix for MS/MS validation.

CCK-8 (Bioactive)
Asp-Tyr(SO3)-Met-Gly-Trp-Met-Asp-Phe-NH2

Neutral Endopeptidase
(Cleavage at Met-Asp)

Target: CCK 26-31
Asp-Tyr(SO3)-Met-Gly-Trp-Met

Precursor Selection
[M+H]+ or [M+2H]2+

 ESI Ionization Is Sulfate Intact?

CID Fragmentation
(Backbone Sequencing) No (Metabolite)

ETD Fragmentation
(PTM Localization)

 Yes (Bioactive Fragment)

Spectrum: Neutral Loss
(-80 Da dominant)

Spectrum: c/z ions
(Sulfate retained)

Click to download full resolution via product page

Figure 1: Metabolic origin of CCK 26-31 and MS/MS fragmentation decision tree.

Experimental Protocol (Self-Validating)
This protocol uses a "Confirm and Verify" approach, utilizing HCD for composition and CID for

sequence.

Reagents
Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

Solvent B: 0.1% Formic Acid in Acetonitrile.

Standard: Synthetic CCK 26-31 (purity >95%).

Step 1: Chromatographic Separation
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Gradient: 5% B to 35% B over 10 minutes. Note: CCK fragments are relatively hydrophobic

due to Trp/Met/Phe, but CCK 26-31 lacks the C-terminal Phe, causing it to elute earlier than

intact CCK-8.

Step 2: Mass Spectrometry Settings (Orbitrap/Q-TOF)
Polarity: Positive Mode.
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Precursor Isolation: Narrow window (1.0 m/z) to exclude isotopes.

Collision Energy (NCE): Stepped 25-30-35% (ensures fragmentation of both labile Met-S

bonds and peptide backbone).

Step 3: Data Validation Criteria
Precursor Mass Accuracy: < 5 ppm error against theoretical m/z 802.2905 ([M+H]

).

Immonium Ion Check: Presence of m/z 159.09 (Trp) and 104.05 (Met).

Series Continuity: Identification of at least 3 consecutive y-ions.

Reference Data: Theoretical Ion Table
Use this table to validate your experimental MS/MS spectrum for the Unsulfated CCK 26-31

([M+H]

= 802.29).

Residue AA b-ion (N-term) y-ion (C-term)
Diagnostic
Feature

1 Asp (D) 116.03 -
Loss of H₂O

common

2 Tyr (Y) 279.10 687.26
Immonium m/z

136.07

3 Met (M) 410.14 524.20
Oxidation prone

(+16 Da)

4 Gly (G) 467.16 393.16 -

5 Trp (W) 653.24 336.14

Dominant

Immonium m/z

159.09

6 Met (M) - 150.06 y1 ion
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Note: If analyzing the sulfated variant, add +79.96 Da to all b-ions containing Tyr (b2-b5) and y-

ions containing Tyr (y5).

Troubleshooting & Common Pitfalls
The "Methionine Oxidation" Artifact
CCK 26-31 contains two Methionine residues. During sample preparation, Met is easily

oxidized to Methionine Sulfoxide (+15.99 Da).

Symptom: Precursor mass shift from 802.29

818.29 or 834.29 (double oxidation).

Confirmation: Look for the characteristic loss of methanesulfenic acid (-64 Da) from the

oxidized precursor in the MS/MS spectrum.

Isobaric Interference
The sequence contains Asp (115 Da). Be cautious of deamidation artifacts if comparing to Asn-

containing variants, though CCK 26-31 sequence is distinct.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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